Dhodh-IN-14 can be sourced from various chemical suppliers, with availability in multiple quantities ranging from 1 mg to 500 mg. It is classified as a small molecule drug with a molecular weight of 353.23 g/mol and a chemical formula of C15H7F4N3O3. The compound's CAS number is 1364791-93-4, which facilitates its identification in chemical databases .
The synthesis of Dhodh-IN-14 involves multi-step organic reactions, typically starting from readily available precursors. The synthetic route includes the formation of the hydroxyfuran core, followed by the introduction of the biphenyl scaffold and fluorine substituents. Specific methodologies may include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of Dhodh-IN-14 .
Dhodh-IN-14 features a complex molecular structure characterized by a hydroxyfuran moiety linked to a biphenyl framework with fluorine substituents. The three-dimensional conformation allows for effective binding to dihydroorotate dehydrogenase.
Key structural data includes:
Dhodh-IN-14 primarily participates in competitive inhibition reactions with dihydroorotate dehydrogenase. This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis.
The inhibition mechanism involves:
Experimental studies have shown that Dhodh-IN-14 can significantly reduce the production of pyrimidine nucleotides in treated cells, underscoring its potential therapeutic applications .
The mechanism by which Dhodh-IN-14 exerts its effects involves the inhibition of dihydroorotate dehydrogenase, leading to decreased levels of orotate and subsequently limiting pyrimidine nucleotide synthesis. This action can induce cellular stress responses, particularly in rapidly dividing cells such as those found in tumors or autoimmune conditions.
Key points include:
Dhodh-IN-14 exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in laboratory settings.
Dhodh-IN-14 has potential applications across various scientific fields:
The ongoing research into Dhodh-IN-14 continues to reveal its multifaceted roles within biochemical pathways, making it an important subject for further study in pharmacology and medicinal chemistry.
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This flavin-dependent enzyme converts dihydroorotate to orotate, utilizing ubiquinone as an electron acceptor in the mitochondrial electron transport chain [1] [6]. Positioned on the outer surface of the inner mitochondrial membrane, DHODH serves as the only mitochondrial enzyme in the pyrimidine synthesis pathway, creating a critical metabolic bottleneck [1] [2]. The reaction it catalyzes is essential for generating uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides (UTP, CTP, and dTTP) required for DNA and RNA synthesis [2] [9]. Unlike other enzymes in this pathway, DHODH is functionally linked to mitochondrial respiration through its dependence on coenzyme Q (ubiquinone) redox cycling, positioning it at the intersection of nucleotide metabolism and cellular bioenergetics [6].
Rapidly proliferating cancer cells exhibit heightened reliance on de novo pyrimidine biosynthesis due to their extraordinary demand for nucleotide precursors. Unlike quiescent cells that utilize salvage pathways, malignant cells—particularly those with oncogenic drivers like MYC amplification or PTEN mutations—require sustained DHODH activity to support uncontrolled proliferation [2] [7]. Transcriptional profiling reveals that DHODH expression is upregulated in diverse malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), triple-negative breast cancer, and KRAS-driven tumors [7] [10]. Mitochondrial respiration supports this dependency by regenerating ubiquinone pools essential for DHODH activity. Consequently, cancer cells with impaired oxidative phosphorylation (e.g., ρ⁰ cells lacking mitochondrial DNA) exhibit tumorigenic defects reversible only upon restoration of DHODH function [6].
The metabolic vulnerability of proliferating cells to pyrimidine starvation provides a compelling rationale for DHODH inhibition. In oncology, DHODH blockade selectively targets malignant cells with minimal impact on normal tissues that utilize salvage pathways [7] [9]. Autoimmune disorders represent a complementary therapeutic niche: activated T lymphocytes depend on de novo pyrimidine synthesis during clonal expansion, making them exquisitely sensitive to DHODH suppression [9]. Clinically approved inhibitors (e.g., teriflunomide for multiple sclerosis) validate this mechanism, though their low potency limits anticancer utility [1] [9]. Next-generation inhibitors like Dhodh-IN-14 aim to overcome these limitations through enhanced target affinity and optimized pharmacokinetic properties [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7